N-{2-[4-(Morpholine-4-sulfonyl)phenyl]ethyl}-1-benzofuran-2-carboxamide
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Overview
Description
N-{2-[4-(Morpholine-4-sulfonyl)phenyl]ethyl}-1-benzofuran-2-carboxamide is a complex organic compound that features a benzofuran core, a morpholine sulfonyl group, and a carboxamide linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[4-(Morpholine-4-sulfonyl)phenyl]ethyl}-1-benzofuran-2-carboxamide typically involves multiple steps, starting with the preparation of the benzofuran core. One common method involves the cyclization of ortho-hydroxyaryl ketones with appropriate reagents to form the benzofuran ring . The morpholine sulfonyl group can be introduced through sulfonation reactions, where morpholine is reacted with sulfonyl chlorides under basic conditions . The final step involves the coupling of the benzofuran derivative with the morpholine sulfonyl phenyl ethyl group using amide bond formation techniques, often employing coupling reagents like EDCI or DCC .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for efficient heat and mass transfer, as well as the employment of automated systems for precise control of reaction conditions .
Chemical Reactions Analysis
Types of Reactions
N-{2-[4-(Morpholine-4-sulfonyl)phenyl]ethyl}-1-benzofuran-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The benzofuran ring can be oxidized to form quinone derivatives under strong oxidizing conditions.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions, where nucleophiles replace the sulfonyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-{2-[4-(Morpholine-4-sulfonyl)phenyl]ethyl}-1-benzofuran-2-carboxamide has several applications in scientific research:
Mechanism of Action
The mechanism of action of N-{2-[4-(Morpholine-4-sulfonyl)phenyl]ethyl}-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets. The morpholine sulfonyl group can interact with enzyme active sites, potentially inhibiting their activity . The benzofuran core can intercalate with DNA, disrupting its function and leading to anticancer effects . The carboxamide linkage provides stability and enhances the compound’s binding affinity to its targets .
Comparison with Similar Compounds
Similar Compounds
N-{2-[4-(Morpholine-4-sulfonyl)phenyl]ethyl}-1-benzofuran-2-carboxamide: shares similarities with other benzofuran derivatives and morpholine-containing compounds.
Benzofuran derivatives: Known for their biological activities, including anti-inflammatory and anticancer properties.
Morpholine-containing compounds: Used in medicinal chemistry for their ability to enhance drug solubility and stability.
Uniqueness
The uniqueness of this compound lies in its combination of a benzofuran core with a morpholine sulfonyl group, providing a distinct set of chemical and biological properties . This combination allows for versatile applications in various fields of research and industry .
Properties
CAS No. |
90141-29-0 |
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Molecular Formula |
C21H22N2O5S |
Molecular Weight |
414.5 g/mol |
IUPAC Name |
N-[2-(4-morpholin-4-ylsulfonylphenyl)ethyl]-1-benzofuran-2-carboxamide |
InChI |
InChI=1S/C21H22N2O5S/c24-21(20-15-17-3-1-2-4-19(17)28-20)22-10-9-16-5-7-18(8-6-16)29(25,26)23-11-13-27-14-12-23/h1-8,15H,9-14H2,(H,22,24) |
InChI Key |
VVHQTQJZJVMDEX-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=CC=C(C=C2)CCNC(=O)C3=CC4=CC=CC=C4O3 |
Origin of Product |
United States |
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